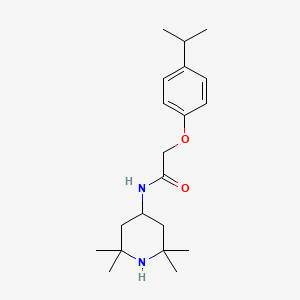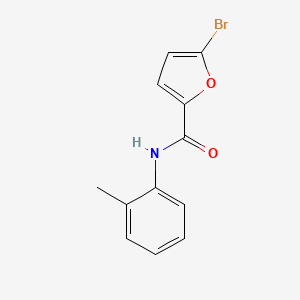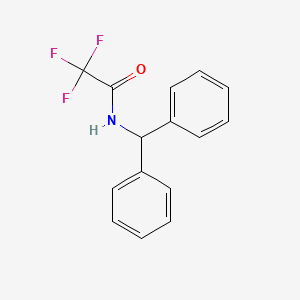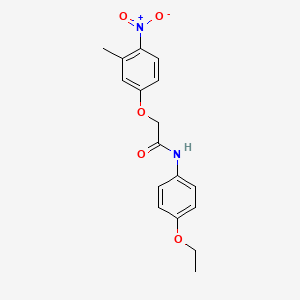
5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as MLN4924, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. It works by targeting the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway.
作用機序
5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione works by inhibiting the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins in cells, including those that regulate cell cycle progression and DNA repair. By inhibiting NAE, 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione prevents the activation of the ubiquitin-proteasome pathway, leading to the accumulation of these regulatory proteins and ultimately causing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory and anti-viral effects. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. However, further research is needed to fully understand the mechanisms underlying these effects.
実験室実験の利点と制限
5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a useful tool for studying the ubiquitin-proteasome pathway and its role in cancer and other diseases. However, 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. It also has low oral bioavailability, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for research on 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective NAE inhibitors that can overcome the limitations of 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from NAE inhibitors. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione and its potential applications in other diseases beyond cancer.
合成法
The synthesis of 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The starting materials include 4-methylphenylacetic acid, which is converted to the corresponding acid chloride, and 5-fluoroisatoic anhydride, which is reacted with the acid chloride to form an intermediate. This intermediate is then reacted with a substituted aniline to form the final product, 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione. The overall yield of the synthesis is around 5%.
科学的研究の応用
5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to be effective against a variety of cancer cell lines, including breast, prostate, and lung cancer. In preclinical studies, 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to induce cell cycle arrest, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. Clinical trials are currently underway to evaluate the safety and efficacy of 5-fluoro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione in cancer patients.
特性
IUPAC Name |
5-fluoro-2-(4-methylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(16)8-13(12)15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQIMSNLBQGSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5745811.png)



![5-({[2-(3-phenylpiperidin-1-yl)ethyl]amino}carbonyl)-1H-imidazole-4-carboxylic acid](/img/structure/B5745837.png)


![2-[(3,4-dimethylbenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5745853.png)

![4-[(3-ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5745870.png)
![N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B5745887.png)

![1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5745903.png)
